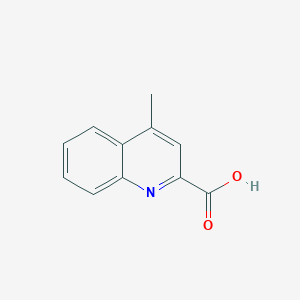

4-Methylquinoline-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDSKOATHWHNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353699 | |

| Record name | 4-methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40609-76-5 | |

| Record name | 4-methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Methylquinoline 2 Carboxylic Acid

Classical and Contemporary Synthetic Routes

The preparation of 4-methylquinoline-2-carboxylic acid relies on well-established synthetic strategies, namely the Pfitzinger and Doebner reactions. These methods, while traditional, have been the subject of contemporary modifications to improve yields, efficiency, and substrate scope. researchgate.net

Pfitzinger Reaction and its Adaptations for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgijsr.net This approach offers a versatile entry to a wide array of quinoline-4-carboxylic acids. ijsr.net

The core of the Pfitzinger synthesis of quinoline-4-carboxylic acids involves the reaction of isatin with a carbonyl compound. wikipedia.org To obtain the 4-methyl substituent, an α-methyl ketone is the required coreactant. The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the α-methyl ketone to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org Intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

While the general mechanism is well-understood, the specific application to form this compound necessitates careful selection of the α-methyl ketone. The reaction's versatility allows for the synthesis of various derivatives by employing different substituted isatins and ketones. ijsr.netresearchgate.net

The efficiency of the Pfitzinger reaction is highly dependent on the reaction conditions and the solvent system employed. Traditionally, the reaction is carried out in a strongly alkaline medium, with potassium hydroxide (B78521) being a common base. ijsr.netjocpr.com The choice of solvent can significantly influence the reaction rate and yield. Protic solvents are typical, with ethanol (B145695) often being used. jocpr.com

Recent advancements have explored modifications to the classical Pfitzinger conditions to enhance its applicability and greenness. For instance, some studies have investigated the use of acidic conditions or water as a solvent, which can be advantageous for substrates that are sensitive to strong bases. documentsdelivered.comresearchgate.net These adaptations aim to overcome some of the limitations of the original protocol, such as the harsh reaction conditions and the inability to use certain functionalized isatins. nih.gov

| Parameter | Traditional Pfitzinger | Modified Pfitzinger |

| Catalyst/Promoter | Strong base (e.g., KOH) | Acids, Lewis acids, or none (in water) |

| Solvent | Ethanol, other protic solvents | Water, solvent-free, various organic solvents |

| Temperature | Reflux | Room temperature to elevated temperatures |

| Advantages | Well-established, good for many substrates | Milder conditions, broader substrate scope, greener |

| Disadvantages | Harsh conditions, limited functional group tolerance | May require specific catalysts, not universally applicable |

Doebner Reaction and its By-products in Quinoline-4-carboxylic Acid Formation

The Doebner reaction provides an alternative and widely used route to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgmdpi.com It is particularly useful for the synthesis of 2-substituted quinoline-4-carboxylic acids. mdpi.com

In the Doebner reaction, the initial step is believed to be either an aldol (B89426) condensation between the aldehyde and pyruvic acid or the formation of a Schiff base between the aniline and the aldehyde. wikipedia.org Both pathways converge to a common intermediate which then undergoes cyclization and subsequent dehydration to afford the quinoline-4-carboxylic acid. wikipedia.org The nature of the aniline and the aldehyde determines the substituents on the resulting quinoline (B57606) ring.

For the synthesis of this compound specifically, a variation of the Doebner reaction is employed where an aromatic amine is reacted with pyruvic acid in the absence of an aldehyde. tandfonline.comsci-hub.se In this case, it has been observed that aniline derivatives with electron-donating groups are necessary for the formation of 2-methylquinoline-4-carboxylic acid derivatives in ethanol. tandfonline.comsci-hub.se The reaction proceeds by stirring the aromatic amine and pyruvic acid in ethanol, leading to the precipitation of the product with high purity. tandfonline.comsci-hub.se

The order in which the reactants are mixed can play a crucial role in determining the final products and the formation of by-products in the Doebner reaction. tandfonline.comsci-hub.se While the standard Doebner reaction is known for its simplicity, it can suffer from low yields due to the formation of various by-products. tandfonline.comsci-hub.se One such newly identified by-product is a 2-methylquinoline-4-carboxylic acid derivative. tandfonline.comsci-hub.se

Regioselectivity is a key consideration in the Doebner reaction, particularly when using substituted anilines. The cyclization step can potentially occur at two different positions on the aniline ring. Studies have shown that the ring closure is regioselective and tends to occur at the position with less steric hindrance. tandfonline.comsci-hub.se This is a critical factor in predicting and controlling the structure of the final quinoline product.

Impact of Reactant Mixing Order on Product Formation

The Doebner reaction, a well-established method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, demonstrates a critical dependence on the order of reactant mixing. sci-hub.setandfonline.com This factor can significantly influence the final product distribution, leading to the formation of not only the expected quinoline-4-carboxylic acids but also 2-methylquinoline-4-carboxylic acid derivatives as by-products or even the main products. sci-hub.setandfonline.com

In a typical Doebner reaction, all three components are reacted together. However, studies have shown that by modifying the sequence of reactant addition, the reaction pathway can be steered towards different products. Specifically, the reaction of an aromatic amine with pyruvic acid in ethanol, in the absence of an aldehyde, can directly lead to the synthesis of 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.setandfonline.com This occurs because two molecules of pyruvic acid can react with the aromatic amine to form the 2-methyl substituted quinoline ring.

For instance, when an aldehyde is intended to be the primary directing group for the substitution pattern on the quinoline ring, it is crucial to first allow the reaction between pyruvic acid and the aldehyde to proceed before the introduction of the aromatic amine. sci-hub.se This pre-reaction step helps to minimize the formation of the 2-methylquinoline-4-carboxylic acid by-product. sci-hub.se This regioselective outcome is particularly observed with aniline derivatives that possess electron-donating groups, where the ring closure preferentially occurs at the position with less steric hindrance. sci-hub.setandfonline.com

The following table summarizes the effect of reactant mixing order on the Doebner reaction outcome:

| Reactant Mixing Order | Primary Product | Reference |

| Aniline + Aldehyde + Pyruvic Acid (simultaneously) | Quinoline-4-carboxylic acid (with 2-methyl by-product) | sci-hub.setandfonline.com |

| (Pyruvic Acid + Aldehyde) then + Aniline | Quinoline-4-carboxylic acid | sci-hub.se |

| Aniline + Pyruvic Acid (in ethanol) | 2-Methylquinoline-4-carboxylic acid | sci-hub.setandfonline.com |

Oxidation Reactions in the Synthesis of Quinoline Carboxylic Acids

Oxidation reactions are a fundamental tool in organic synthesis for the conversion of functional groups. In the context of quinoline chemistry, oxidation is employed to introduce carboxylic acid moieties, a key feature of many biologically active quinoline derivatives.

Oxidation of 4-Methylquinoline-2(1H)-one to 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid

The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a closely related structure to this compound, can be achieved through methods such as the Pfitzinger reaction starting from isatin and malonic acid. wikipedia.org In this reaction, isatin is hydrolyzed and then condensed with malonic acid, followed by cyclization and dehydration to yield the desired product. wikipedia.org While a direct oxidation of 4-methylquinoline-2(1H)-one to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is not explicitly detailed in the provided search results, the general principles of organic chemistry suggest that the methyl group at the 4-position of the quinolin-2-one ring could be susceptible to oxidation to a carboxylic acid group under appropriate conditions, similar to the oxidation of other alkyl-substituted aromatic compounds.

Application of Oxidizing Agents (e.g., KMnO4)

Potassium permanganate (B83412) (KMnO4) is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org A common application of KMnO4 is the oxidation of alkyl groups attached to aromatic rings to form carboxylic acids. masterorganicchemistry.com This reaction is particularly effective for benzylic positions, which are the carbon atoms directly attached to an aromatic ring. masterorganicchemistry.com

In the context of quinoline synthesis, KMnO4 can be used to oxidize methylquinolines to their corresponding quinoline carboxylic acids. For example, the oxidation of a methyl group at the benzylic position of a quinoline ring can be achieved using KMnO4, often under heated and basic or neutral conditions. libretexts.orgmasterorganicchemistry.com The reaction proceeds until a carboxylic acid is formed. libretexts.org It is important to control the reaction conditions, as KMnO4 is a strong oxidant and can potentially lead to the degradation of the heterocyclic ring if the conditions are too harsh. libretexts.org Metal-free oxidation methods using hypervalent iodine(III) reagents have also been developed for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes, which could then be further oxidized to the carboxylic acid. researchgate.net

The following table provides examples of oxidizing agents used in quinoline chemistry:

| Oxidizing Agent | Substrate | Product | Reference |

| Potassium Permanganate (KMnO4) | Alkyl-substituted aromatics | Aromatic carboxylic acids | libretexts.orgmasterorganicchemistry.com |

| Hypervalent iodine(III) reagents (e.g., PIDA) | 4-Methylquinolines | Quinoline-4-carbaldehydes | researchgate.net |

Alternative and Emerging Synthetic Strategies

Beyond traditional methods, modern organic synthesis has focused on developing more efficient, versatile, and environmentally friendly strategies for constructing complex molecules like this compound.

Suzuki Coupling for Installation of Aromatic Substituents

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.org This reaction has found widespread application in the synthesis of substituted quinolines, allowing for the introduction of various aryl groups onto the quinoline scaffold. nih.govresearchgate.netresearchgate.net

In a typical Suzuki coupling, an organoboron compound (like a boronic acid or ester) is reacted with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of aryl-substituted quinolines, a haloquinoline (e.g., a bromo- or chloroquinoline) can be coupled with an arylboronic acid. researchgate.netresearchgate.net This method is highly versatile, as a wide range of arylboronic acids are commercially available or can be readily synthesized. nih.gov While the direct application to install a substituent onto a pre-formed this compound is not explicitly detailed, the methodology is broadly applicable to functionalized quinoline systems. nih.gov

One-Pot Procedures and Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. In the synthesis of quinolines, this has led to the development of one-pot reactions and the use of greener reaction media and catalysts.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. The Doebner and Pfitzinger reactions, for example, can be performed as one-pot procedures to generate quinoline-4-carboxylic acid derivatives. researchgate.netresearchgate.net

The use of water as a solvent is a key aspect of green chemistry, and several quinoline syntheses have been adapted to be performed in aqueous media. For instance, the Doebner reaction has been successfully carried out in water using a catalyst like ytterbium perfluorooctanoate, providing an environmentally benign and operationally simple method. researchgate.net Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction rates and improve yields in quinoline synthesis, often under solvent-free or reduced solvent conditions. nih.gov Bismuth(III) chloride has been used as a non-toxic and inexpensive catalyst for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues. nih.gov

The following table highlights some green chemistry approaches in quinoline synthesis:

| Green Chemistry Approach | Description | Example Application | Reference |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Doebner and Pfitzinger reactions for quinoline-4-carboxylic acids. | researchgate.netresearchgate.net |

| Aqueous Media | Using water as a solvent. | Ytterbium perfluorooctanoate catalyzed Doebner reaction in water. | researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Bismuth(III) chloride catalyzed synthesis of 4-hydroxy-2-quinolone analogues. | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

One notable application is the three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid. nih.gov This method, utilizing p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol, has been shown to produce quinoline-4-carboxylic acid derivatives in good yields under microwave irradiation at 80 °C for just 3 minutes. nih.gov In contrast, conventional heating methods for the same reaction require significantly longer times, ranging from 3 hours to overnight, and often result in lower yields. nih.gov

The synthesis of 2-styrylquinoline-4-carboxylic acids, which are structurally related to the target compound, has also been successfully achieved using microwave assistance. conicet.gov.arnih.gov These reactions demonstrate the versatility of microwave technology in constructing the quinoline scaffold. For instance, the Pfitzinger reaction of isatin with acetone (B3395972) in the presence of potassium hydroxide, followed by a microwave-assisted condensation with arylaldehydes, provides a route to these derivatives. conicet.gov.ar

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| Aromatic aldehydes, Substituted anilines, Pyruvic acid | p-TSA/Ethanol | Microwave, 80°C, 3 min | Quinoline-4-carboxylic acid derivatives | 50-80% | nih.gov |

Catalyst Applications in Quinoline-4-carboxylic Acid Synthesis

The choice of catalyst plays a crucial role in the synthesis of quinoline-4-carboxylic acids, influencing both the reaction's efficiency and its environmental impact.

A novel approach involves the use of ionically tagged magnetic nanoparticles with a urea (B33335) linker as a reusable catalyst. acs.org This catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, has been successfully employed in the synthesis of 2-aryl-quinoline-4-carboxylic acids from aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) under solvent-free conditions. acs.org The magnetic nature of the catalyst allows for its easy recovery and reuse. acs.org

In the context of the Doebner hydrogen-transfer reaction, which is used to prepare substituted quinolines, Boron trifluoride etherate (BF₃·THF) has been identified as an effective catalyst. nih.govacs.org This method is particularly useful for synthesizing quinolines from anilines that possess electron-withdrawing groups, which typically give low yields in conventional Doebner reactions. nih.govacs.org Studies have shown that acetonitrile (B52724) is an optimal solvent for this reaction, and the catalyst maintains high activity even at lower concentrations. nih.govacs.org

Older methods for the oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid have utilized catalysts such as mercuric sulfate, metallic selenium, and vanadium pentoxide. pvamu.edu These historical approaches, while effective, often involved harsh reaction conditions. pvamu.edu More contemporary research has also explored the use of ytterbium perfluorooctanoate [Yb(PFO)₃] as a catalyst in water under reflux conditions, offering a more environmentally friendly alternative for the synthesis of quinoline-4-carboxylic acids. researchgate.net

| Reaction Type | Catalyst | Key Findings | Reference |

| Synthesis of 2-aryl-quinoline-4-carboxylic acids | Ionically tagged magnetic nanoparticles | Reusable catalyst, solvent-free conditions, high yields. | acs.org |

| Doebner hydrogen-transfer reaction | BF₃·THF | Effective for anilines with electron-withdrawing groups, MeCN as solvent. | nih.govacs.org |

| Oxidation of 4-methylquinoline | Mercuric sulfate, Selenium, Vanadium pentoxide | Historical methods for oxidation. | pvamu.edu |

| Doebner reaction | Ytterbium perfluorooctanoate [Yb(PFO)₃] | Environmentally friendly synthesis in water. | researchgate.net |

Derivatization and Functional Group Transformations

The carboxylic acid and methyl groups of this compound offer sites for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Esterification of Carboxylic Acid Group

The conversion of the carboxylic acid group to an ester is a fundamental transformation in organic synthesis. The Fischer esterification is a classic method, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and often the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com

For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. orgsyn.orgcommonorganicchemistry.com This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation at room temperature. orgsyn.org Other reagents such as thionyl chloride (SOCl₂) followed by the addition of an alcohol, or alkylating agents like iodomethane, can also be employed to produce the corresponding esters. commonorganicchemistry.com

Amidation and Amide Derivatives

The formation of an amide bond from a carboxylic acid is a crucial reaction in medicinal chemistry. Direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable and typically requires high temperatures to drive off the water byproduct. mdpi.comkhanacademy.org

More commonly, the carboxylic acid is first activated. This can be achieved by converting it into an acid chloride, which then readily reacts with an amine to form the amide. khanacademy.org The reaction of an acid chloride with ammonia (B1221849) or a primary or secondary amine is a standard method for amide synthesis. khanacademy.org Catalytic methods for direct amidation, which are more atom-economical, are also being developed. These often involve boronic acid catalysts or cooperative catalysis systems. mdpi.comnih.gov For instance, the amidation of 8-methylquinoline (B175542) derivatives has been demonstrated, highlighting the feasibility of this transformation on the quinoline scaffold. researchgate.net

Halogenation Reactions (e.g., Chlorination)

Halogenation of the carboxylic acid group of this compound can be achieved through several methods. The most common transformation is the conversion of the carboxylic acid to an acyl chloride. This is typically accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Decarboxylative halogenation, where the carboxylic acid group is replaced by a halogen, is another potential transformation. nih.gov While the Hunsdiecker reaction, which uses silver salts of carboxylic acids and bromine, is a classic example, other methods have been developed. nih.gov It is important to note that halogenation can also occur on the quinoline ring itself, and the reaction conditions would need to be carefully controlled to favor functionalization of the carboxylic acid group. researchgate.net

Synthesis of Hydrazide Derivatives

Hydrazide derivatives of carboxylic acids are valuable intermediates in the synthesis of various heterocyclic compounds. The synthesis of 2-methyl-quinoline-4-carboxylic acid hydrazide, a close analog of the target compound, has been reported. chemicalbook.com This synthesis involves the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) under reflux conditions, resulting in a good yield of the hydrazide product. chemicalbook.com

This general method, the reaction of an ester with hydrazine, is a widely applicable route to hydrazides. organic-chemistry.org Alternatively, direct condensation of the carboxylic acid with hydrazine can be performed, though this may require harsher conditions. The resulting hydrazides can then be used as building blocks for further chemical modifications. mdpi.comnih.gov For example, they can be reacted with aldehydes or ketones to form hydrazones. mdpi.comresearchgate.net

Mannich and Schiff Base Formations

The carboxylic acid moiety of this compound can be a versatile handle for derivatization. While direct reactions on the carboxylic acid can be challenging, it can be converted to more reactive intermediates, such as acid chlorides or esters, to facilitate further transformations. Alternatively, the quinoline ring itself, if appropriately activated, can participate in these reactions.

Mannich Reaction:

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The product is a β-amino carbonyl compound known as a Mannich base. byjus.com In the context of this compound, the reaction would likely proceed after conversion of the carboxylic acid to a more suitable functional group, such as a ketone, or by utilizing the reactivity of the quinoline ring itself if an activating group is present.

A general mechanism for the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. byjus.comorganicchemistrytutor.com This is followed by the reaction of the iminium ion with the enol form of a carbonyl compound. organicchemistrytutor.com While no specific literature detailing the direct Mannich reaction on this compound is available, a plausible pathway could involve its conversion to an acetophenone (B1666503) derivative. This derivative could then act as the enolizable component in the Mannich reaction.

Schiff Base Formation:

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or a ketone. ekb.eg Similar to the Mannich reaction, the direct formation of a Schiff base from this compound is not a standard procedure. The carboxylic acid group would first need to be converted into a carbonyl group. For instance, the carboxylic acid could be transformed into an aldehyde derivative, which can then readily react with various primary amines to yield the corresponding Schiff bases.

The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that often requires acid or base catalysis or heat. ekb.eg The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the imine. ekb.eg A study on the synthesis of Schiff bases from 3-formyl-2-(1H)quinolinone derivatives demonstrates the condensation with various primary amines in ethanol under reflux conditions. ekb.eg This suggests a potential route for Schiff base formation from a suitably functionalized this compound derivative.

Purification and Isolation Techniques for this compound

The purification of this compound and its derivatives is crucial to obtain materials of high purity for subsequent applications. Common techniques employed include recrystallization and chromatographic methods.

Recrystallization Techniques

Recrystallization is a widely used method for purifying solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. mt.com

For quinoline carboxylic acid derivatives, various solvents and solvent mixtures have been employed. A study on the synthesis of novel 2-methyl-4-carboxyquinolines reported the recrystallization of the products from ethanol. sci-hub.se This suggests that ethanol could be a suitable solvent for the recrystallization of this compound. General principles of solvent selection suggest that solvents with similar functional groups to the compound are often good choices. rochester.edu For carboxylic acids, polar solvents are generally effective. rochester.edu

Commonly used solvent systems for the recrystallization of organic compounds, which could be applicable to this compound, are listed in the table below.

| Solvent/Mixture | Polarity | Comments |

| Water | High | Good for polar compounds and salts. |

| Ethanol | High | A general-purpose solvent for many organic compounds. rochester.edu |

| Methanol/Water | High | A common mixture for polar compounds. reddit.com |

| Acetone/Water | High | Another effective mixture for polar compounds. reddit.com |

| Ethyl Acetate (B1210297) | Medium | Often used for esters and other moderately polar compounds. rochester.edu |

| Heptanes/Ethyl Acetate | Variable | A common non-polar/polar mixture. reddit.com |

| Dichloromethane (B109758)/Hexane | Variable | A common chlorinated/non-polar mixture. |

The process typically involves dissolving the impure compound in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent.

Chromatographic Methods (e.g., Column Chromatography, TLC)

Chromatographic techniques are powerful tools for the separation and purification of compounds from complex mixtures.

Column Chromatography:

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of quinoline carboxylic acid derivatives, silica (B1680970) gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation.

A study on the discovery of quinoline-4-carboxamide derivatives utilized column chromatography on silica cartridges with a gradient of dichloromethane (DCM) and a mixture of methanol and ammonia in DCM. acs.org Another study on the methylation of a quinoline derivative employed column chromatography with chloroform (B151607) as the eluent. mdpi.com For carboxylic acids, it is sometimes beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

The following table summarizes typical conditions for column chromatography of quinoline derivatives.

| Stationary Phase | Mobile Phase System | Gradient/Isocratic |

| Silica Gel | Dichloromethane / (20% Methanol-Ammonia in Dichloromethane) | Gradient |

| Silica Gel | Chloroform | Isocratic |

| Silica Gel | Ethyl Acetate / Hexane | Gradient or Isocratic |

| C18-Reversed Phase | Water / Acetonitrile (with 0.1% TFA) | Gradient |

Thin-Layer Chromatography (TLC):

Thin-layer chromatography (TLC) is a rapid and sensitive analytical technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography. utexas.edu Like column chromatography, TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase.

For carboxylic acids, which are polar, they tend to have low retention factors (Rf values) on silica gel TLC plates when non-polar or moderately polar solvent systems are used. Tailing of the spots is a common issue with carboxylic acids on silica gel due to strong interactions with the stationary phase. utexas.edu This can often be mitigated by adding a small amount of a polar, acidic solvent like acetic acid or formic acid to the mobile phase. utexas.edu

A study on the synthesis of 2-methyl-4-carboxyquinolines used TLC to determine the purity of the products with various solvent systems of different polarities. sci-hub.se

The table below provides examples of mobile phases that can be used for the TLC analysis of quinoline carboxylic acids.

| Stationary Phase | Mobile Phase | Application Notes |

| Silica Gel | Ethyl Acetate / Hexanes (1:3) | General purpose for moderately polar compounds. |

| Silica Gel | Ethyl Acetate / Hexanes + 0.5% Acetic Acid | Reduces tailing of acidic compounds. |

| Silica Gel | Dichloromethane / Methanol | For more polar compounds. |

| C18-Reversed Phase | Water / Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | For polar compounds on a non-polar stationary phase. |

Advanced Spectroscopic and Analytical Characterization of 4 Methylquinoline 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the electronic environment of hydrogen atoms in a molecule. For 4-methylquinoline-2-carboxylic acid, the spectrum reveals characteristic signals corresponding to the protons on the quinoline (B57606) ring system and the methyl substituent.

The ¹H NMR spectrum of the parent compound, 4-methylquinoline (B147181), shows distinct signals for its protons, which serve as a reference. Key signals include the proton at C2 (~8.77 ppm), the proton at C3 (~7.21 ppm), and the methyl group protons (~2.79 ppm). bas.bg The aromatic protons on the benzene (B151609) portion of the quinoline ring typically appear in the range of 7.5-8.1 ppm. bas.bg The proton at the C3 position is notably a singlet, and the methyl group at C4 also presents as a singlet. rsc.org

When the carboxylic acid group is present at the C2 position, the chemical shifts are influenced. The proton at C3 is expected to remain a singlet. The protons of the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling between adjacent protons. rsc.org The carboxylic acid proton itself will appear as a very broad singlet at a significantly downfield position (typically >10 ppm), and this signal is exchangeable with deuterium (B1214612) oxide (D₂O).

In studies of related derivatives, such as 2-butyl-4-methylquinoline, the characteristic singlet for the H3 proton is observed around 7.16 ppm, and the C4-methyl protons resonate as a singlet near 2.69 ppm. rsc.org N-protonation of the quinoline ring, as seen in quinolinium salts, leads to a general downfield shift of the ring proton signals, particularly for the H2 and H3 protons, by approximately 0.5–0.7 ppm. bas.bg

Table 1: Representative ¹H NMR Spectral Data for 4-Methylquinoline Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Reference |

| COOH | >10 | broad singlet | - | researchgate.net |

| H5, H8 | 7.9 - 8.1 | doublet | ~8.4 | rsc.org |

| H6, H7 | 7.5 - 7.7 | multiplet | ~7.0 - 8.4 | rsc.org |

| H3 | ~7.2 | singlet | - | bas.bgrsc.org |

| CH₃ (at C4) | ~2.7 | singlet | - | bas.bgrsc.org |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The most downfield signal in the ¹³C NMR spectrum is that of the carboxylic acid carbon (C=O), which typically appears in the range of 167-168 ppm. sci-hub.sefrontiersin.org The carbons of the quinoline ring resonate in the aromatic region, generally between 110 and 150 ppm. In the related 2-methylquinoline-4-carboxylic acid, the carboxyl carbon appears at 168.05 ppm. sci-hub.se The quaternary carbons, such as C2, C4, and the ring junction carbons, often show lower intensity signals compared to the carbons bearing hydrogen atoms. The methyl carbon at the C4 position is the most upfield signal, appearing around 18-25 ppm. rsc.orgsci-hub.se For instance, in 2-butyl-4-methylquinoline, the C4-methyl carbon signal is at 18.7 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference |

| C=O (Carboxylic Acid) | 167 - 169 | sci-hub.sefrontiersin.org |

| C2, C4, C4a, C8a (Quaternary) | 140 - 160 | rsc.org |

| C3, C5, C6, C7, C8 (Aromatic CH) | 115 - 135 | rsc.orgsci-hub.se |

| CH₃ (at C4) | 18 - 25 | rsc.orgsci-hub.se |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

ESI-MS for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar, non-volatile compounds like carboxylic acids. nih.gov The technique provides high sensitivity and structural information. nih.gov For this compound (molecular formula C₁₁H₉NO₂), the calculated molecular weight is approximately 187.19 g/mol . nih.govscbt.com

When analyzed using ESI-MS in the positive ion mode, the compound is expected to be detected as its protonated molecule, [M+H]⁺. This would result in a prominent ion peak at an m/z value of approximately 188.2. This method is routinely used to confirm the identity and purity of synthesized quinoline derivatives. bas.bgmdpi.com

GC-MS for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them based on their mass spectra. While GC-MS is a primary tool for metabolite analysis, its direct application to polar carboxylic acids is challenging due to their low volatility and thermal instability. nih.gov

To overcome this limitation, chemical derivatization is required to convert the carboxylic acid into a more volatile form, such as a methyl or silyl (B83357) ester. nih.gov A common procedure involves esterification or silylation of the sample mixture before injection into the GC-MS system. nih.govresearchgate.net This approach is highly effective for identifying this compound or its derivatives as components within a complex reaction product mixture, providing both separation and definitive structural identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3100 cm⁻¹. This is a hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer. pressbooks.pubopenstax.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is expected around 1710 cm⁻¹. pressbooks.pubopenstax.org The exact position can indicate whether the acid is in a dimeric form (lower frequency) or a monomeric form (higher frequency).

C=C and C=N Stretches: Aromatic ring C=C and quinoline C=N stretching vibrations produce several medium to strong bands in the 1450–1600 cm⁻¹ region. openstax.org

O-H Bend and C-O Stretch: In-plane O-H bending and C-O stretching vibrations contribute to the fingerprint region below 1500 cm⁻¹, often appearing around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹, respectively.

The analysis of related compounds like quinoline-2-carboxylic acid shows that it can exist in both neutral and zwitterionic forms in the solid state, which can also influence the IR spectrum. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity | Reference |

| Carboxylic Acid O-H | Stretch | 2500 - 3100 | Strong, Broad | pressbooks.pubopenstax.org |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | openstax.org |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium | |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong | pressbooks.pubopenstax.org |

| Ring C=C, C=N | Stretch | 1450 - 1600 | Medium-Strong | openstax.org |

Identification of Characteristic Functional Group Vibrations (e.g., C=O, O-H)

The infrared (IR) spectrum of this compound is distinguished by characteristic vibrations of its carboxylic acid functional group. The O-H bond of the carboxyl group presents a notably broad absorption band, typically spanning the range of 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This significant broadening is a result of intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state. orgchemboulder.com

The carbonyl (C=O) group provides another key absorption peak. For carboxylic acids, this C=O stretching vibration is intense and generally appears in the region of 1710–1760 cm⁻¹. libretexts.org In the case of aromatic carboxylic acids like this compound, conjugation of the carbonyl group with the quinoline ring system typically shifts this peak to a lower frequency. libretexts.org Studies on similar quinoline carboxylic acid derivatives have reported C=O stretching vibrations in the range of 1708–1724 cm⁻¹. ui.ac.id Furthermore, the infrared spectrum of the parent compound, quinoline-2-carboxylic acid, is known to be complex in the solid state as it can exist in both a neutral molecular form and a zwitterionic form. researchgate.net This adds complexity to the spectrum, particularly in the regions of C=O and O-H vibrations.

Other notable vibrations include the C–O stretch, which is typically found between 1210-1320 cm⁻¹, and O–H bending vibrations. orgchemboulder.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| O-H | Stretch | 2500-3300 | Very broad, indicative of hydrogen bonding libretexts.orgorgchemboulder.com |

| C=O | Stretch | 1708-1724 | Strong, sharp; frequency lowered by conjugation ui.ac.id |

| C-O | Stretch | 1210-1320 | Medium intensity orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Bathochromic Shifts

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily governed by the electronic transitions within the quinoline ring, which acts as the principal chromophore. fiveable.me The presence of conjugated π-electron systems in the aromatic rings allows for π → π* transitions, which are responsible for the strong absorption bands observed in the UV region. youtube.comlibretexts.org

The introduction of substituents onto the quinoline core influences the position and intensity of these absorption bands. The carboxylic acid (-COOH) and methyl (-CH₃) groups on this compound act as auxochromes. These groups can modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). kharagpurcollege.ac.in

Specifically, the presence of these substituents, particularly through their interaction with the delocalized π-system of the quinoline ring, typically results in a bathochromic shift (or red shift). uomustansiriyah.edu.iq This means the absorption maximum (λmax) is shifted to a longer wavelength compared to the unsubstituted quinoline molecule. kharagpurcollege.ac.in This shift occurs because the substituents help to stabilize the excited state more than the ground state, thus reducing the energy required for the electronic transition. fiveable.me Studies on the synthesis of quinoline-4-carboxylic acid derivatives from isatin (B1672199) have confirmed that the formation of the quinoline ring system leads to a bathochromic shift in the UV-Vis spectrum. ui.ac.id

Table 2: Electronic Transitions and Spectral Shifts

| Feature | Description |

|---|---|

| Primary Chromophore | Quinoline ring system fiveable.me |

| Primary Transitions | π → π* libretexts.org |

| Auxochromes | -COOH, -CH₃ |

| Observed Shift | Bathochromic Shift (Red Shift) uomustansiriyah.edu.iq |

| Reason for Shift | Extension of conjugation and substituent effects decrease the HOMO-LUMO energy gap fiveable.me |

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure

The crystal structure of quinoline-2-carboxylic acid reveals that it crystallizes in the monoclinic space group P2₁/c. researchgate.net A key finding is that the compound co-exists in the crystal lattice in two tautomeric forms: the neutral carboxylic acid molecule and a zwitterion, in a 1:1 ratio. researchgate.net These two forms are linked together through a network of hydrogen bonds. researchgate.net The zwitterion is formed by the transfer of the acidic proton from the carboxyl group to the nitrogen atom of the quinoline ring.

It is highly probable that this compound would exhibit similar structural characteristics. The molecules would likely be arranged in a hydrogen-bonded network, with the potential for both neutral molecules and zwitterions to be present in the crystal lattice. The methyl group at the 4-position would influence the precise packing arrangement and intermolecular distances but the fundamental hydrogen-bonding motifs involving the carboxylic acid and the quinoline nitrogen are expected to be a dominant feature of the solid-state structure.

Table 3: Crystallographic Data for Quinoline-2-carboxylic Acid (Analogue)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Structural Feature | Co-existence of neutral molecule and zwitterion (1:1) | researchgate.net |

| Dominant Intermolecular Force | Hydrogen Bonding | researchgate.net |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and organic molecules, including this compound. tricliniclabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinoline derivatives. researchgate.netlew.ro

In a typical RP-HPLC method for purity determination, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. lew.ro The mobile phase consists of a polar mixture, commonly a combination of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. lew.rosielc.com The components of the sample are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

For this compound, the purity is quantified by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector. The quinoline ring system provides strong UV absorbance, making detection highly sensitive. lew.ro The chromatogram will display a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is typically calculated based on the relative peak area, expressed as a percentage of the total area of all detected peaks. nih.gov Method validation according to ICH guidelines would ensure the accuracy, precision, and reliability of the purity assessment. pubtexto.com

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) researchgate.net |

| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with acid modifier like TFA) pubtexto.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV Absorbance (e.g., at 254 nm or λmax) lew.ro |

| Purity Calculation | Area Percent Method nih.gov |

UPLC Systems for Analysis and Degradation Studies

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique for the assessment of this compound and its derivatives, offering high resolution, sensitivity, and rapid analysis times. The development of a robust UPLC method is crucial for purity determination, quantification, and for monitoring the stability of these compounds under various stress conditions.

A stability-indicating UPLC method has been developed and validated to separate this compound from its potential degradation products. This method is instrumental in understanding the degradation pathways of the molecule. The chromatographic conditions were optimized to achieve a good resolution between the parent compound and its degradants.

A typical UPLC system for the analysis of this compound would consist of a binary solvent delivery system, an autosampler, a column oven, and a photodiode array (PDA) detector. The selection of a suitable stationary phase is critical for achieving the desired separation. A reversed-phase C18 column is commonly employed for the analysis of quinoline derivatives.

The mobile phase composition is another key parameter. A gradient elution with a mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is generally effective. The use of UPLC technology, with its smaller particle size columns (sub-2 µm), allows for faster analysis times and improved efficiency compared to traditional HPLC methods.

The developed UPLC method was subjected to forced degradation studies as per the International Council for Harmonisation (ICH) guidelines. ijrpp.com These studies involve subjecting the this compound to various stress conditions, such as acid and base hydrolysis, oxidation, thermal, and photolytic stress, to generate potential degradation products. lubrizolcdmo.comopenaccessjournals.comresearchgate.net The goal is to produce a target degradation of 5-20% of the active pharmaceutical ingredient. ijrpp.com

The following tables summarize the UPLC method parameters and the results of the forced degradation studies.

Table 1: UPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | Waters ACQUITY UPLC H-Class |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B 0.0 | 10 5.0 | 90 6.0 | 90 6.1 | 10 8.0 | 10 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm (PDA) |

| Injection Volume | 2 µL |

| Run Time | 8 minutes |

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Treatment | % Degradation | Major Degradation Products (Retention Time) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 80 °C for 24h | 15.2% | DP-1 (3.2 min), DP-2 (4.1 min) |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 12h | 21.5% | DP-3 (2.8 min) |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 48h | 18.8% | DP-4 (4.5 min), DP-5 (5.1 min) |

| Thermal Degradation | Solid state at 105 °C for 72h | 8.5% | DP-6 (3.9 min) |

| Photolytic Degradation | Solid state, ICH option 1 (1.2 million lux hours, 200 W h/m²) | 5.1% | DP-7 (4.8 min) |

The results from the forced degradation studies demonstrate that this compound is most susceptible to degradation under basic and oxidative conditions. The developed UPLC method was capable of separating all the degradation products from the parent peak, confirming its stability-indicating nature. The peak purity analysis using a PDA detector further confirmed the homogeneity of the this compound peak in the presence of its degradation products. This validated UPLC method is, therefore, suitable for the routine quality control and stability monitoring of this compound.

Mechanistic Studies and Theoretical Investigations on 4 Methylquinoline 2 Carboxylic Acid

Reaction Mechanisms of Formation

The synthesis of the quinoline-4-carboxylic acid scaffold, including the 4-methyl derivative, is predominantly achieved through two well-established condensation reactions: the Pfitzinger reaction and the Doebner reaction. sci-hub.seresearchgate.net Both pathways offer routes to the core structure, but they differ in starting materials and mechanistic intricacies.

Pfitzinger Reaction: This method involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base. researchgate.netwikipedia.org The synthesis of 2-substituted quinoline-4-carboxylic acids is a primary application of this reaction. researchgate.net

The mechanism proceeds as follows:

Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate (isatic acid). wikipedia.org

Condensation and Imine Formation: The carbonyl compound (in this case, a methyl ketone like acetone (B3395972) to yield the 2-methyl derivative) reacts with the aniline (B41778) portion of the opened isatin to form an imine. wikipedia.orgui.ac.id

Enamine Tautomerization: The imine then tautomerizes to its more stable enamine form. wikipedia.org

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, attacking the keto group. Subsequent dehydration of the resulting intermediate yields the final quinoline-4-carboxylic acid product. wikipedia.org

Doebner Condensation: The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. sci-hub.senih.gov

The proposed mechanism involves these key steps:

Imine Formation: The aniline and aldehyde first react to form an imine (a Schiff base). nih.gov

Reaction with Pyruvic Acid: Pyruvic acid then reacts with the imine. nih.gov

Cyclization and Oxidation: This is followed by a cyclization and a subsequent oxidation step (often a hydrogen transfer) to form the aromatic quinoline (B57606) ring system. nih.gov The order in which the reactants are mixed can be crucial in determining the final product and minimizing by-products. sci-hub.se

Neither the Pfitzinger nor the Doebner reaction is without its drawbacks, and the formation of by-products can lower the yield of the desired 4-Methylquinoline-2-carboxylic acid.

In the Pfitzinger reaction , harsh conditions, such as the use of strong bases and high temperatures required for the hydrolysis of certain ester intermediates, can promote the formation of side products. nih.gov This can complicate the isolation and purification of the target molecule.

The Doebner reaction is particularly known for generating by-products, which can lead to low yields. sci-hub.se One study identified the formation of a new by-product, a 2-methylquinoline-4-carboxylic acid derivative, when aniline derivatives with electron-donating groups were used. sci-hub.se The proposed mechanism for this by-product suggests that the order of reactant addition is critical. If pyruvic acid reacts with the aromatic amine before the introduction of the aldehyde, a different reaction pathway can be initiated, leading to these alternative products. sci-hub.se Specifically, two molecules of pyruvic acid can react with the aniline, leading to a different cyclization pattern. sci-hub.se

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for exploring the potential of this compound and its analogs as therapeutic agents. These techniques provide insight into molecular interactions, guide synthetic efforts, and predict pharmacokinetic profiles.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline-4-carboxylic acid derivatives, docking studies have been instrumental in understanding their potential as enzyme inhibitors.

A key target for these compounds is human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis and a target for antiviral and anticancer agents. iosrphr.orgresearchgate.netnih.gov Docking simulations of quinoline-4-carboxylic acid derivatives into the DHODH active site (PDB code: 1D3G) have revealed key interactions:

Carboxylate Binding: The carboxylate group of the quinoline is vital, often forming a salt bridge with a positively charged arginine residue (e.g., R136) and a hydrogen bond with a glutamine residue (e.g., Q47) in the active site. nih.gov

Hydrophobic Interactions: The quinoline ring itself and its substituents engage in hydrophobic interactions with nonpolar residues within a channel of the binding pocket, such as methionine, leucine, and alanine. nih.gov

Table 1: Molecular Docking Interaction Data for Quinoline-4-Carboxylic Acid Derivatives with DHODH

| Compound Class | Interacting Residues | Type of Interaction | Reference |

| Quinoline-4-Carboxylic Acids | Arginine (R136) | Salt Bridge, Hydrogen Bond | nih.gov |

| Quinoline-4-Carboxylic Acids | Glutamine (Q47) | Hydrogen Bond | nih.gov |

| Biphenyl-substituted Quinolines | Phenylalanine (Phe62) | π-π Stacking | researchgate.net |

| Quinoline Core | Methionine (M43), Leucine (L58), Alanine (A59) | Hydrophobic Interaction | nih.gov |

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computational SAR helps in optimizing lead compounds to enhance their potency and selectivity. For 4-quinoline carboxylic acid derivatives, these studies have led to the discovery of highly potent DHODH inhibitors. nih.gov

Key SAR findings include:

The introduction of a methyl group at the C3 position of the quinoline ring can impact the ease of subsequent chemical modifications, such as ester hydrolysis. nih.gov

Substitutions on the phenyl ring at the 2-position of the quinoline are critical for activity. Biaryl ether analogs have shown potent inhibition of DHODH. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have been developed for 4-quinoline carboxylic acid derivatives, correlating their structural features with antiviral activity. These models show a high degree of predictive accuracy, with squared correlation coefficients (r²) often exceeding 0.9. iosrphr.orgresearchgate.net

Table 2: Summary of SAR Findings for Quinoline-4-Carboxylic Acid Derivatives

| Structural Modification | Impact on Activity/Properties | Reference |

| C3-Methyl Group | Hinders mild ester hydrolysis, requiring harsher conditions. | nih.gov |

| Biaryl Ether at C2 | Leads to potent DHODH inhibition (IC₅₀ in the nanomolar range). | nih.gov |

| Removal of Biphenyl Group | Significant loss of activity against DHODH. | researchgate.net |

| Various Substituents | Used to build predictive QSAR models for antiviral activity. | iosrphr.orgresearchgate.net |

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. mdpi.comnih.gov Online tools and specialized software are used to calculate these properties for quinoline derivatives. nih.govresearchgate.net

Predicted ADMET properties for compounds based on the quinoline-4-carboxylic acid scaffold often include:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability. Many quinoline derivatives are predicted to be well-absorbed. mdpi.com

Distribution: Blood-brain barrier (BBB) permeability is calculated to predict potential central nervous system effects. Generally, these compounds are desired to have low BBB penetration to avoid neurotoxicity. mdpi.com

Metabolism: Predictions can identify if the compound is likely to be a substrate or inhibitor of key metabolic enzymes like Cytochrome P450.

Toxicity: Potential for mutagenicity, tumorigenicity, and other toxic effects are computationally screened. Many quinoline derivatives show a favorable profile in these predictions. ijcps.org

Table 3: Representative In Silico ADMET Predictions for Quinoline Derivatives

| Property | Predicted Outcome | Significance | Reference |

| Human Intestinal Absorption | Good | Potential for oral administration | mdpi.com |

| Caco-2 Permeability | Variable | Indicates ability to cross intestinal wall | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Low/Non-permeable | Low risk of central nervous system side effects | mdpi.com |

| Mutagenicity | Non-mutagen | Favorable safety profile | ijcps.org |

| Carcinogenicity | Negative | Favorable safety profile | nih.gov |

Structure-Reactivity Correlations

Influence of Substituents on Chemical Reactivity and Stability

Substituents on the quinoline ring system profoundly modulate the electronic distribution and steric environment, thereby influencing the molecule's reactivity and stability. The nature, position, and orientation of these groups can either enhance or diminish the reactivity of the quinoline core and its functional groups.

The introduction of substituents can significantly impact the outcomes of chemical reactions. For instance, in the synthesis of quinoline derivatives, the electronic nature of substituents on the starting materials can be critical. While some synthetic protocols like the Doebner hydrogen-transfer reaction are minimally affected by electronic effects, they are sensitive to steric hindrance. researchgate.net Anilines with substituents in the meta and para positions often prove to be better reactants than those with ortho substituents, highlighting the role of steric effects. researchgate.netnih.gov

The stability and potential biological activity of quinoline derivatives are also directly associated with the substituent effect on the ring. osti.gov Studies on related quinoline carboxylic acids demonstrate that both electron-donating and electron-withdrawing groups can alter activity, which is a manifestation of their chemical reactivity. For example, the addition of an electron-donating methoxy (B1213986) group has been shown to improve potency in certain biological assays, though this enhancement is not attributed to electronic effects alone, suggesting a complex interplay with steric factors. mdpi.com Conversely, electron-withdrawing groups like trifluoromethyl (CF₃) and fluoro (F) also have a marked impact. The position of these substituents is crucial; for instance, a CF₃ group at the 2'-position of a pyridine (B92270) substituent resulted in higher potency than at the 4'-position in one study. mdpi.com However, a strongly electron-withdrawing fluoro substituent led to a significant loss of potency, indicating that extreme electronic changes can be detrimental and that steric bulk also plays an important role. mdpi.com

The influence of substituents extends to the reactivity of the quinoline core itself. In C-H functionalization reactions, the presence and location of groups like methyl or nitro can determine whether a reaction proceeds, with some substituted quinolines failing to react under specific catalytic conditions. quora.com Furthermore, the antioxidant activity of quinoline carboxylic acids has been shown to depend on the nature of the substituent at the 2-position. A 2-(4-methylphenyl) group confers better antioxidant activity than a simple 2-methyl group, an effect attributed to the greater ability of the methylphenyl group to stabilize the resulting radical through resonance. acs.org

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Methoxy (CH₃O) | 2'-position of a pyridine substituent | Improves potency in DHODH and cell viability assays. | mdpi.com |

| Trifluoromethyl (CF₃) | 2'-position of a pyridine substituent | More potent in DHODH assay than the 4'-isomer. | mdpi.com |

| Fluoro (F) | 2'- and 6'-positions of a pyridine substituent | Marked loss of potency, suggesting steric and electronic effects. | mdpi.com |

| Methyl (CH₃) | Various | Positional differences affect potency. | mdpi.com |

| 2-(4-Methylphenyl) | 2-position | Higher antioxidant activity compared to 2-methyl, attributed to radical stabilization. | acs.org |

| Nitro (NO₂) | 5-position | Inhibited C-H functionalization reaction under specific conditions. | quora.com |

Role of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding (IMHB) is a critical non-covalent interaction that can significantly influence the conformation, stability, and reactivity of a molecule. In this compound, the spatial arrangement of the carboxylic acid group at the 2-position and the nitrogen atom within the quinoline ring is conducive to the formation of an intramolecular hydrogen bond. This interaction involves the acidic proton of the carboxyl group and the lone pair of electrons on the quinoline nitrogen atom, creating a stable, planar, five-membered ring structure.

The existence of such hydrogen bonds is well-documented in related structures. Computational studies on 2-quinolinesulfonamide, a close structural analog, show a clear intramolecular hydrogen bond between the sulfonamide proton and the quinoline nitrogen. researchgate.net Similarly, investigations into quinolone carboxylic acid derivatives confirm the presence of intramolecular hydrogen bonds between a carboxylic acid's OH group and a nearby carbonyl oxygen, with the geometry of the ring system being a determining factor in the bond's strength. mdpi.com The ortho arrangement, as seen in 2-substituted quinolines, facilitates this interaction. mdpi.com

The formation of an IMHB has several important consequences for the molecule's properties:

Conformational Stabilization: The hydrogen bond locks the carboxylic acid group in a specific planar orientation relative to the quinoline ring. libretexts.org This reduces the molecule's conformational flexibility and can favor what might otherwise be a sterically disfavored conformation. libretexts.org

Increased Acidity: Intramolecular hydrogen bonding can stabilize the carboxylate anion formed upon deprotonation. By stabilizing the conjugate base, the IMHB effectively increases the acidity of the carboxylic acid compared to isomers where such an interaction is not possible. quora.com

Influence on Physical Properties: By satisfying hydrogen bonding capabilities internally, IMHB can reduce the extent of intermolecular hydrogen bonding. This typically leads to lower melting points and boiling points compared to isomers where only intermolecular hydrogen bonding can occur. quora.com For example, 2-hydroxybenzoic acid has a significantly lower melting point than 4-hydroxybenzoic acid due to the presence of IMHB in the former. libretexts.org

Pharmacological and Biological Activities of 4 Methylquinoline 2 Carboxylic Acid and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of the quinoline (B57606) carboxylic acid framework have emerged as significant candidates in oncology research, exhibiting potent activity through various mechanisms that target fundamental processes of cancer cell proliferation and survival.

Inhibition of DNA Topoisomerase

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and repair. Their inhibition is a well-established strategy in cancer chemotherapy. While direct studies on 4-methylquinoline-2-carboxylic acid are limited, related quinoline derivatives have shown significant activity as topoisomerase inhibitors.

A series of quinoline-2-carboxaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes have been synthesized and evaluated for their ability to inhibit topoisomerase IIa. The copper(II) complexes, in particular, were found to be potent inhibitors of the enzyme in vitro. nih.gov Computational modeling suggests that the positive charge of the dissociated copper complexes may be crucial for their inhibitory action. nih.gov

Furthermore, novel synthetic pyrazolo[4,3-f]quinoline derivatives have been investigated for their anticancer properties. nih.govmdpi.com Among these, certain compounds displayed significant inhibition of both topoisomerase I and topoisomerase IIα. nih.govmdpi.com Specifically, compound 2E from this series demonstrated an inhibition of topoisomerase IIα activity (88.3%) comparable to the well-known inhibitor etoposide (B1684455) (89.6%). mdpi.com These findings indicate that the broader quinoline scaffold is a viable starting point for developing potent topoisomerase poisons for cancer therapy. nih.govmdpi.com

Targeting Pyrimidine (B1678525) Biosynthesis via Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest at the S-phase. nih.gov The 4-quinoline carboxylic acid scaffold has been identified as a potent inhibitor of human DHODH.

Structure-activity relationship (SAR) studies, building upon the brequinar (B1684385) class of inhibitors, have led to the development of highly potent quinoline-based analogues. nih.govelsevierpure.com For instance, the compound 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) was found to inhibit human DHODH with an IC₅₀ value of 1 nM. elsevierpure.com Another potent analogue, compound 41 , exhibited a DHODH IC₅₀ of 9.71 ± 1.4 nM. nih.gov The binding mode of these inhibitors involves crucial interactions within the DHODH active site, including a salt bridge formed by the carboxylate group with arginine residues and hydrophobic interactions involving the quinoline core. nih.gov The promise of this therapeutic strategy is underscored by findings that DHODH inhibitors can induce differentiation in acute myelogenous leukemia models. nih.gov

Histone Deacetylase (HDAC) Inhibition and Selectivity

Epigenetic modifications play a critical role in carcinogenesis, and histone deacetylases (HDACs) are key regulators of these processes. HDAC inhibitors have emerged as an important class of anticancer drugs. In the search for novel HDAC inhibitors, 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as promising candidates. frontiersin.org

A series of these compounds, bearing either hydroxamic acid or hydrazide as the zinc-binding group (ZBG), were synthesized and evaluated. One active compound, D28 , showed significant selectivity for HDAC3 (IC₅₀ value of 24.45 µM) over other Class I HDACs such as HDAC1, 2, and 6. frontiersin.org This selectivity is considered advantageous, as isoform-selective inhibitors may offer improved therapeutic specificity and better safety profiles compared to pan-HDAC inhibitors. frontiersin.org The design of these molecules incorporates the 2-substituted phenylquinoline-4-carboxylic acid group as a "cap" structure, which forms hydrophobic interactions with residues at the opening of the HDAC active site. frontiersin.org

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

A primary outcome of the various inhibitory activities of quinoline carboxylic acid derivatives is the disruption of the cell cycle and the induction of programmed cell death (apoptosis) in cancer cells.

The HDAC3 selective inhibitor D28 was found to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells in a dose-dependent manner. frontiersin.org Treatment with D28 at concentrations of 1, 2, and 4 µM increased the apoptotic cell population from a baseline of 1.14% to 10.10%, 15.53%, and 27.92%, respectively. frontiersin.org Similarly, a study on an aryl ester synthesized from quinoline-2-carboxylic acid demonstrated that it induced apoptosis and caused cell cycle arrest at the S phase in PC3 prostate cancer cells. nih.gov

In contrast, other derivatives targeting different enzymes show varied effects. A potent and selective SIRT3 inhibitor, P6 , derived from 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, was shown to induce G0/G1 phase cell cycle arrest in MLLr leukemic cell lines, but its anticancer effects were attributed to cell differentiation rather than apoptosis. nih.gov This highlights the diverse downstream cellular consequences that can be elicited by different derivatives of the core quinoline structure.

In Vitro Anticancer Efficacy against Specific Cancer Cell Lines (e.g., H460, MKN-45, HCT-116, MIA PaCa-2, K562, PC3)

Derivatives of quinoline carboxylic acids have been tested against a panel of human cancer cell lines, demonstrating a broad range of in vitro efficacy. The cytotoxic activity often varies based on the specific substitutions on the quinoline scaffold and the cancer cell type.

| Cell Line | Cancer Type | Compound Class | Key Findings |

| HCT-116 | Colon Carcinoma | 2-methylquinoline-4-carboxamides | Showed moderate to good growth inhibition at doses of 5 µM and 20 µM. researchgate.net |

| PC3 | Prostate Cancer | Quinoline-2-carboxylic acid aryl ester | Exhibited potent cytotoxicity with an IC₅₀ value of 26 µg/mL. nih.gov |

| PC3 | Prostate Cancer | Pyrazolo[4,3-f]quinoline derivatives | Compound 2E showed a GI₅₀ value of 7.27 µM. nih.gov |

| K562 | Chronic Myelogenous Leukemia | 2-phenylquinoline-4-carboxylic acid derivative (D28 ) | Exhibited potent antiproliferative activity at a concentration of 2 µM. frontiersin.org |

| H460 | Large Cell Lung Cancer | Diamides with nicotinamide (B372718) unit | Compound 23 showed a potent IC₅₀ value of 4.07 µg/mL. researchgate.net |

| MKN-45 | Gastric Adenocarcinoma | - | Specific data for this compound derivatives against this cell line is not prominently available in the reviewed literature. |

| MIA PaCa-2 | Pancreatic Cancer | - | Specific data for this compound derivatives against this cell line is not prominently available in the reviewed literature. |

Antimicrobial and Anti-infective Properties

Beyond their anticancer potential, quinoline carboxylic acid derivatives have a long history as antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, which leads to bacterial cell death. wikipedia.org

Studies on newly synthesized 2-substituted derivatives of quinoline-4-carboxylic acid have demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. mdpi.com These studies found that the carboxylic acid derivatives were generally more potent than their corresponding carboxamide counterparts. mdpi.com

More recent research has focused on synthesizing new series of 2-phenyl-quinoline-4-carboxylic acid derivatives and evaluating their antibacterial activity. These compounds were tested against strains including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Some of the synthesized compounds displayed good activity, particularly against Staphylococcus aureus. This indicates that the quinoline carboxylic acid scaffold remains a valuable template for the development of new antibacterial agents to combat drug-resistant pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial potential of quinoline-4-carboxylic acid derivatives has been a subject of significant research. Studies have revealed that certain derivatives of 2-phenyl-quinoline-4-carboxylic acid exhibit notable antibacterial activity. For instance, some of these compounds have demonstrated good efficacy against the Gram-positive bacterium Staphylococcus aureus and moderate activity against the Gram-negative bacterium Escherichia coli. mdpi.com Specifically, compounds 5a4 and 5a7 from one study showed the most promising results, with Minimum Inhibitory Concentration (MIC) values of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli, respectively. mdpi.comresearchgate.net

Further research into [2,3′-biquinoline]-4-carboxylic acid analogs has also indicated their potential as antibacterial agents. researchgate.net In one study, compounds 4, 9, and 10 displayed significant mean inhibition zones of 13.7 ± 0.58, 16.0 ± 1.7, and 20.7 ± 1.5 mm, respectively, at a concentration of 0.1 μg/μL. researchgate.net

However, not all derivatives have shown such activity. A study focusing on quinoline-hydrazone derivatives synthesized from 3-(ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid found no antimicrobial activity against E. coli and S. aureus at concentrations ranging from 75 to 1000 ppm. nih.gov This highlights the critical role that specific structural modifications play in the antibacterial efficacy of this class of compounds.

Table 1: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |